Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate
Overview
Description
Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is an organic compound with the molecular formula C9H18INO3. It is a PEG linker containing a Boc protected amine and an iodine group. This compound is used in various chemical and biological applications due to its unique properties .
Preparation Methods
The synthesis of tert-butyl (2-(2-iodoethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-iodoethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Scientific Research Applications
Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Molecular Spacer/Linker: It is used as a molecular spacer or linker in the synthesis of biotinylated HaloLigands for the specific labeling of live cells.
Affinity Reagents: It serves as a precursor for the synthesis of photo-activatable affinity reagents used in the identification of protein binding sites.
Mechanism of Action
The mechanism of action of tert-butyl (2-(2-iodoethoxy)ethyl)carbamate involves its role as a linker or spacer in various chemical and biological processes. The iodine group allows for nucleophilic substitution reactions, while the Boc protected amine can be deprotected to reveal a reactive amine group. These properties enable the compound to facilitate the conjugation of different molecules, enhancing their functionality and stability .
Comparison with Similar Compounds
Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate: This compound contains an amino group instead of an iodine group, making it suitable for different types of chemical reactions.
Tert-butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: This compound has an additional ethoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of a Boc protected amine and an iodine group, providing versatility in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-[2-(2-iodoethoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18INO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHXWCUQSIGAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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